molecular formula C8H4ClF B1393005 1-Chloro-4-ethynyl-2-fluorobenzene CAS No. 756895-72-4

1-Chloro-4-ethynyl-2-fluorobenzene

Cat. No. B1393005
M. Wt: 154.57 g/mol
InChI Key: NNYXHVINXMFJNZ-UHFFFAOYSA-N
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Description

“1-Chloro-4-ethynyl-2-fluorobenzene” is a chemical compound with the molecular formula C8H4ClF . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Scientific Research Applications

Electrochemical Fluorination

1-Chloro-4-ethynyl-2-fluorobenzene can be produced through the electrochemical fluorination of chlorobenzene. This process yields chloro-fluorobenzenes as primary products, which are further transformed into various fluorinated compounds through different reaction pathways. The yield and product profile depend on the electrolysis conditions (Momota et al., 1995).

Microwave Spectroscopy

Studies on microwave spectroscopy involving 1-chloro-4-ethynyl-2-fluorobenzene focus on understanding its rotational spectrum, quadrupole coupling constants, and dipole moments. This research provides insights into the molecular structure and dynamics of such compounds (Onda et al., 1994).

Homogeneous Catalysis

1-Chloro-4-ethynyl-2-fluorobenzene has potential applications in catalysis. For instance, terminal alkynes, including ethynyl-substituted fluorobenzenes, can act as catalysts in reactions like acetalization and esterification. The presence of ethynyl groups in these compounds allows them to function as acid catalytic centers (Sekerová et al., 2019).

Photoelectron Diffraction

Research in photoelectron diffraction utilizes compounds like 1-chloro-4-ethynyl-2-fluorobenzene to investigate molecular structure. This technique offers a method for time-resolved imaging of molecular structure during photochemical reactions, providing femtosecond temporal and angstrom spatial resolution (Boll et al., 2013).

Oligonucleotide Research

This compound is also explored in oligonucleotide research. For instance, nucleotide analogs containing ethynylfluorobenzene, such as 1-(2′-deoxy-β- d -ribofuranosyl)-2-ethynyl-4-fluorobenzene, have been synthesized and employed in oligonucleotide studies. These compounds can influence the melting properties of the duplexes they are part of (Griesang & Richert, 2002).

Photophysics

The compound is used to investigate the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s. The study of its photophysics in solutions and crystals aids in understanding the impact of molecular interactions and aggregation on light absorption and emission properties (Levitus et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-chloro-4-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXHVINXMFJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679348
Record name 1-Chloro-4-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethynyl-2-fluorobenzene

CAS RN

756895-72-4
Record name 1-Chloro-4-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-ethynyl-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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